

physical and chemical properties of 2-Amino-2',5-dichlorobenzophenone

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Compound of Interest

Compound Name: 2-Amino-2',5-dichlorobenzophenone

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An In-depth Technical Guide to 2-Amino-2',5-dichlorobenzophenone

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Amino-2',5-dichlorobenzophenone** (CAS No: 2958-36-3), a key intermediate in the pharmaceutical industry.[1][2] It is primarily recognized for its role as a precursor in the synthesis of several benzodiazepine drugs, including lorazepam and triazolam.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, consolidating essential data, detailed experimental protocols, and visualizations of its synthetic and biological pathways.

Chemical Identity and Properties

2-Amino-2',5-dichlorobenzophenone is an aromatic ketone with the chemical formula $C_{13}H_9Cl_2NO$. [1] Its structure features a central carbonyl group bridging two phenyl rings. One ring is substituted with an amino group at position 2 and a chlorine atom at position 5, while the second phenyl ring has a chlorine atom at the 2' position. [1] The IUPAC name for this compound is (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone. [1][5] Under standard conditions, it typically appears as a yellow to yellow-green crystalline powder. [2][3][6]

Identifiers and Physicochemical Data

The fundamental identifiers and physical characteristics of **2-Amino-2',5-dichlorobenzophenone** are summarized in the table below. This data is crucial for its

identification, purification, and application in synthesis.

Property	Value	Source(s)
IUPAC Name	(2-amino-5-chlorophenyl)(2-chlorophenyl)methanone	[1][5]
CAS Number	2958-36-3	[1][2][7]
Molecular Formula	C ₁₃ H ₉ Cl ₂ NO	[2][5]
Molecular Weight	266.12 g/mol	[1][2][5]
Appearance	Yellow to yellow-green powder	[1][2][3]
Melting Point	86 - 89 °C	[2][7][8]
Boiling Point	453.6 ± 40.0 °C (Predicted)	[2][3]
Solubility	Soluble in Methanol, DMF, DMSO, and Ethanol. Insoluble in water.	[1][2][6][8]
LogP	4.4 (Computed by XLogP3)	[2]
pKa	-0.97 ± 0.10 (Predicted)	[2]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **2-Amino-2',5-dichlorobenzophenone**. A summary of available spectral information is provided below.

Spectroscopy Type	Key Information	Source(s)
^1H NMR	Spectra available for structural analysis.	[5] [9] [10]
^{13}C NMR	Spectra available for structural analysis.	[5] [9]
FT-IR	Spectra available, typically showing N-H and C=O stretching.	[5] [11]
UV-Vis	UV-Vis spectrum is available.	[5] [12] [13]
Mass Spectrometry (GC-MS)	Spectra available, with a top peak at m/z 230.	[5] [14] [15]

Experimental Protocols

This section details methodologies for the synthesis of the title compound, its conversion to a key pharmaceutical intermediate, and its analytical characterization.

Synthesis of 2-Amino-2',5-dichlorobenzophenone

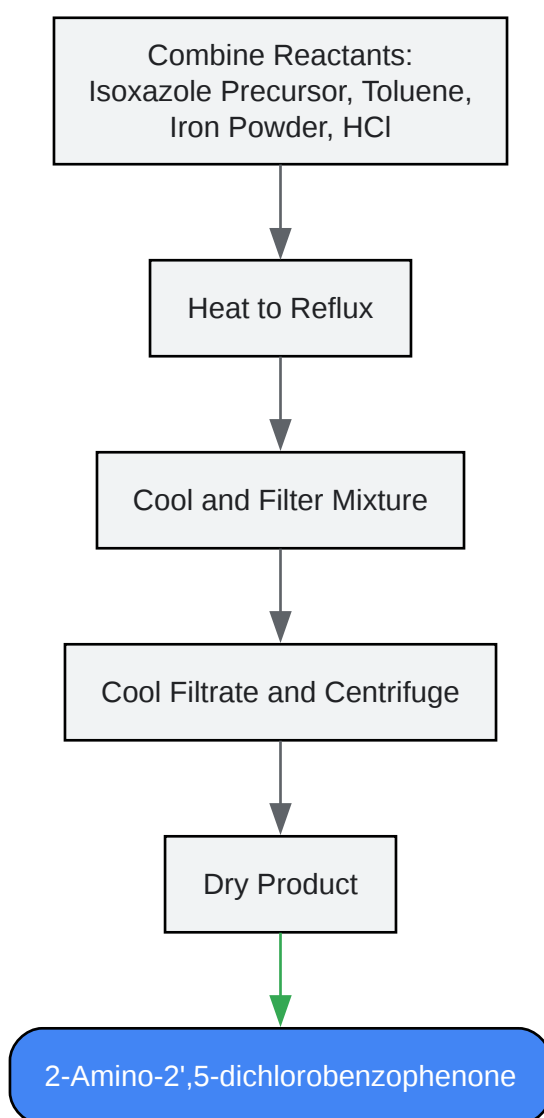
A common method for synthesizing the title compound involves the reduction of an isoxazole precursor using iron powder.[\[1\]](#)

Materials:

- Isoxazole precursor
- Toluene
- Hydrochloric acid
- Iron powder

Procedure:

- In a suitable reaction vessel, combine the isoxazole precursor, toluene, iron powder, and hydrochloric acid. A typical mass ratio is 1:2.5:0.5:1.2 (isoxazole:toluene:iron powder:hydrochloric acid).[1]
- Slowly heat the mixture to reflux and maintain this temperature.[1]
- After the reaction is complete, cool the mixture and filter it.
- Cool the filtrate and centrifuge to obtain the wet product.
- Dry the product to yield the finished 2-Amino-2',5'-dichlorobenzophenone.[1]



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Caption: Synthesis of **2-Amino-2',5'-dichlorobenzophenone**.

Synthesis of a Lorazepam Intermediate

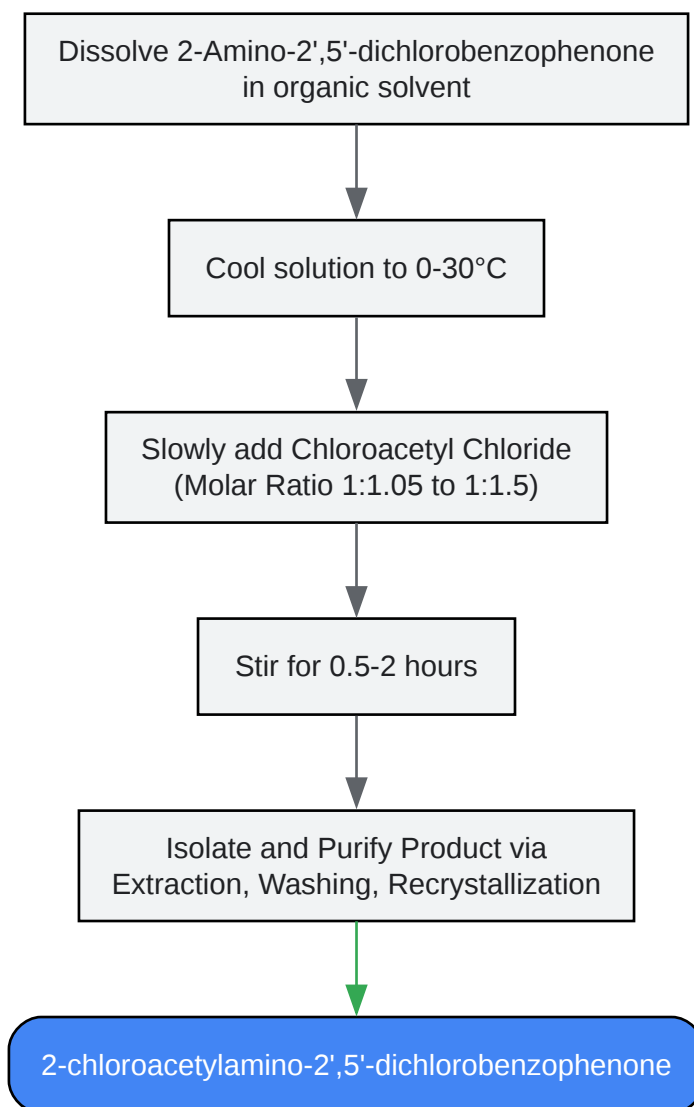
2-Amino-2',5'-dichlorobenzophenone is a critical starting material for synthesizing lorazepam. [1][16] The initial step is acylation with chloroacetyl chloride.

Materials:

- **2-Amino-2',5'-dichlorobenzophenone**
- Chloroacetyl chloride
- Organic solvent (e.g., dichloromethane)
- Reaction vessel with stirring and temperature control

Procedure:

- **Dissolution:** Dissolve **2-Amino-2',5'-dichlorobenzophenone** in the organic solvent within the reaction vessel (e.g., a mass-to-volume ratio of 1:8 g/mL).[16]
- **Acylation:** Cool the solution to a temperature between 0-30°C.[16]
- **Addition of Acylating Agent:** Slowly add chloroacetyl chloride to the mixture. The molar ratio of the starting material to chloroacetyl chloride should be between 1:1.05 and 1:1.5.[16]
- **Reaction:** Stir the reaction mixture for 0.5-2 hours.[16]
- **Work-up and Isolation:** Upon completion, the product, 2-chloroacetyl-amino-2',5'-dichlorobenzophenone, can be isolated and purified using standard techniques like extraction, washing, and recrystallization.[16]



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Caption: Synthetic workflow to a lorazepam intermediate.

Spectroscopic Validation Protocols

Standardized procedures are crucial for obtaining reproducible and accurate spectroscopic data for structural validation.^[11]

¹H and ¹³C NMR Spectroscopy:

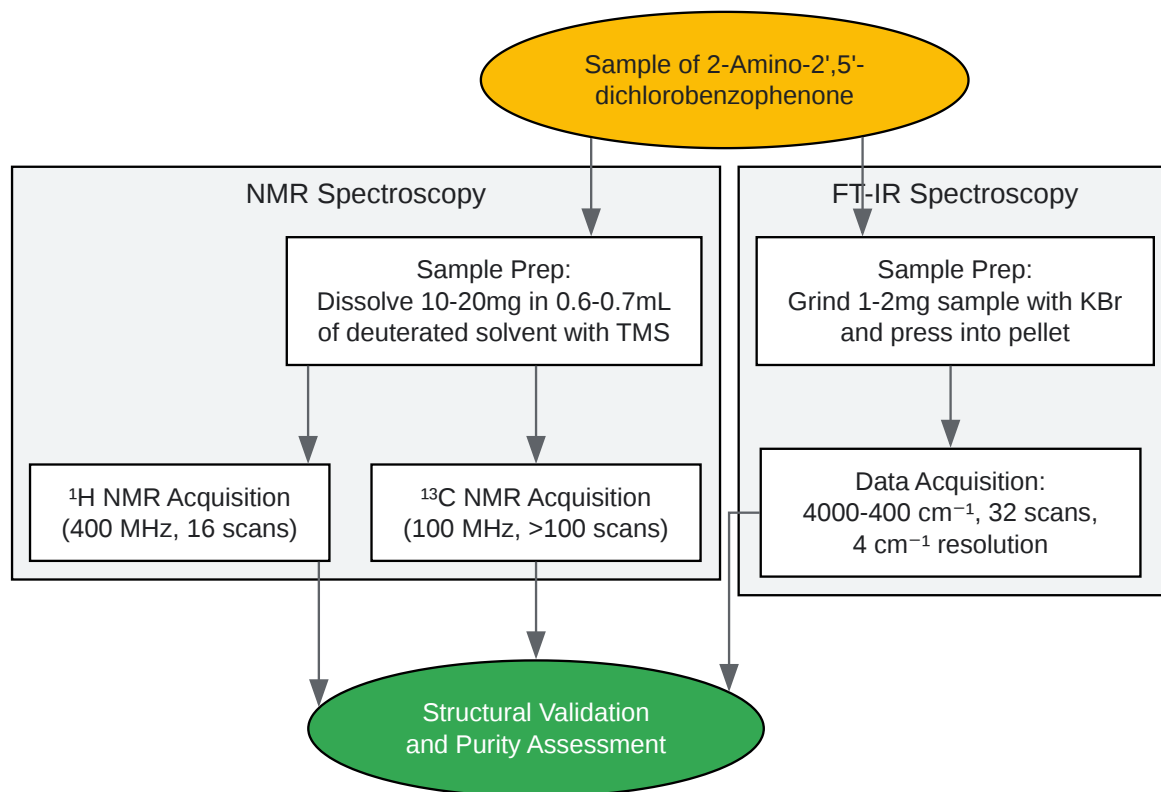
- **Sample Preparation:** Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Use

Tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

- ^1H NMR Acquisition: Record spectra on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a 1.0-second relaxation delay, and co-adding 16 scans.[11]
- ^{13}C NMR Acquisition: Acquire spectra on the same instrument (at 100 MHz for ^{13}C). Use a proton-decoupled pulse sequence with a 45° pulse width and a 2.0-second relaxation delay. Accumulate several hundred to a few thousand scans.[11]

FT-IR Spectroscopy:

- Sample Preparation: Finely grind 1-2 mg of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder. Compress the mixture into a thin, transparent pellet using a hydraulic press.[11]
- Data Acquisition: Place the KBr pellet in the FT-IR spectrometer. Record the spectrum in the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$) by co-adding 32 scans at a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded and subtracted.[11]



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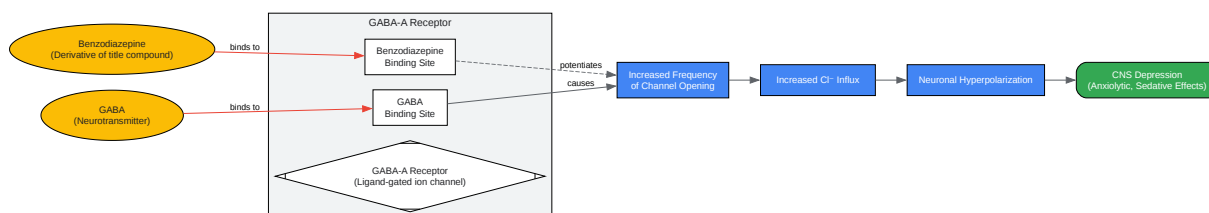
Caption: Workflow for Spectroscopic Validation.

Application in Drug Development

The primary application of 2-Amino-2',5'-dichlorobenzophenone is as a precursor for benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, hypnotic, and anticonvulsant properties.^{[16][17]}

GABA-A Receptor Signaling Pathway

Derivatives of this compound, particularly benzodiazepines, do not act as direct agonists for the GABA-A receptor. Instead, they are positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of the neurotransmitter GABA.^[18] This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.^[18]

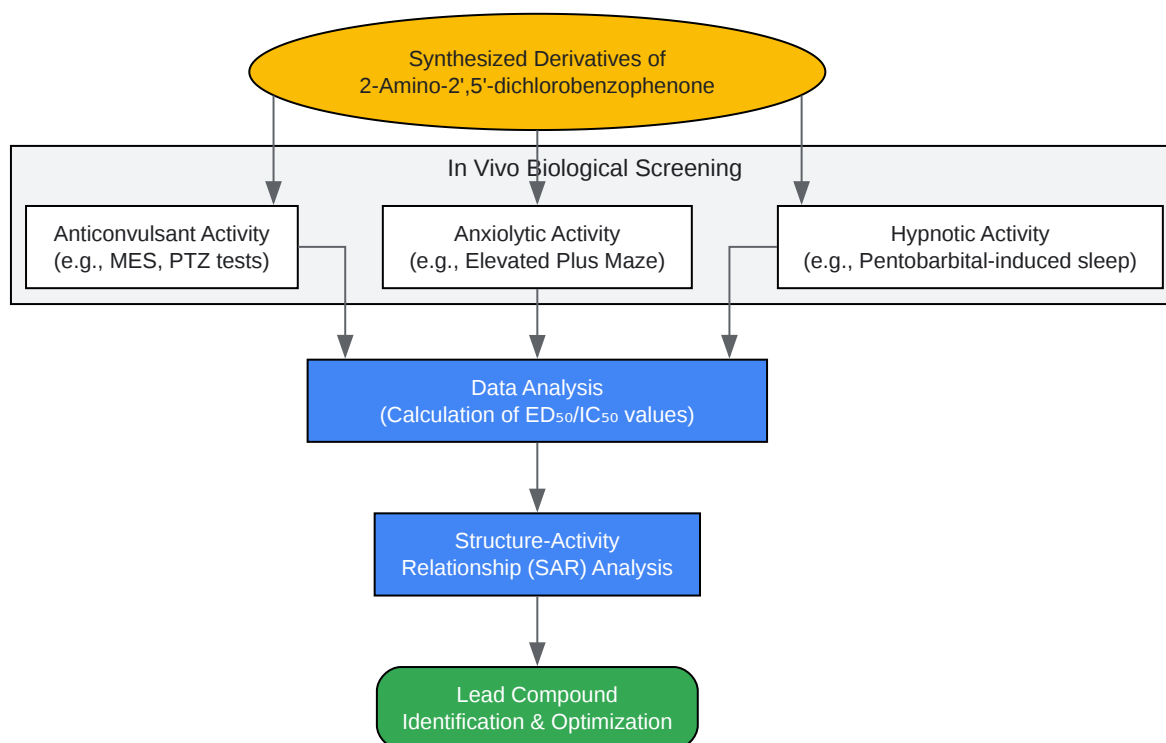


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Caption: GABA-A Receptor Signaling Pathway.

Workflow for Biological Evaluation

The development of new drugs from 2-Amino-2',5'-dichlorobenzophenone derivatives requires a structured biological evaluation process. This typically involves synthesizing a library of related compounds and screening them through a series of in vivo assays to identify lead candidates for further optimization.[18]



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Caption: Experimental Workflow for Biological Evaluation.

Safety and Handling

2-Amino-2',5-dichlorobenzophenone is considered hazardous.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Statements:

- Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area and avoid breathing dust.[7][19]

- Handling: Use in a well-ventilated area and keep containers securely sealed when not in use. Avoid the formation of dust and aerosols.[4][19]
- First Aid:
 - If inhaled: Remove the victim to fresh air.[7]
 - If on skin: Wash with plenty of soap and water.[7]
 - If in eyes: Rinse cautiously with water for several minutes.[7]
 - If swallowed: Call a poison center or doctor if you feel unwell.[7]
- Storage: Store in a well-ventilated, dry place with the container tightly closed.[7][20]

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

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